2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid
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Overview
Description
2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid typically involves the reaction of 2-(Trifluoromethyl)phenylboronic acid with 5-bromo-2-chloropyrimidine under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The resulting intermediate is then subjected to hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetic acid: Known for its unique trifluoromethyl group, which imparts distinct chemical and biological properties.
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid: Similar structure but with a chloro group, leading to different reactivity and biological activity.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl}methylthio}phenoxy}acetic acid: Contains a thiazole ring, which can influence its chemical behavior and applications.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H9F3N2O2 |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-2-1-3-9(10)12-8(5-11(19)20)6-17-7-18-12/h1-4,6-7H,5H2,(H,19,20) |
InChI Key |
CVZUZWOQCSUKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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